molecular formula C8H15NO B6234625 2-azaspiro[4.4]nonan-4-ol CAS No. 1781297-17-3

2-azaspiro[4.4]nonan-4-ol

Cat. No.: B6234625
CAS No.: 1781297-17-3
M. Wt: 141.2
InChI Key:
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Description

2-azaspiro[4.4]nonan-4-ol is an organic compound that has generated significant interest in scientific research due to its unique physical and chemical properties. This compound is a cyclic amine alcohol with a spiro-ring configuration, making it useful in various fields of scientific research, including pharmaceuticals and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azaspiro[4.4]nonan-4-ol typically involves the annulation of cyclopentane and azetidine rings. One common method includes the use of conventional chemical transformations with minimal chromatographic purifications. The reaction conditions often involve the use of readily available starting materials and standard laboratory techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-azaspiro[4.4]nonan-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-azaspiro[4.4]nonan-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-azaspiro[4.4]nonan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s spiro-ring configuration allows it to bind to various enzymes and receptors, influencing their activity. This binding can modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[4.4]nonan-7-ol: Another spiro compound with similar structural features but different functional groups.

    2-azaspiro[3.4]octane: A related compound with a smaller ring structure.

    Benzo 2-azaspiro[4.4]nonane: A benzo-fused spiro compound with distinct chemical properties.

Uniqueness

2-azaspiro[4.4]nonan-4-ol is unique due to its specific spiro-ring configuration and the presence of both amine and alcohol functional groups. This combination of features makes it particularly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

1781297-17-3

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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